2-Oxo-1,2,3,4-tetrahydroquinazoline-4-carboxylic acid
CAS No.:
Cat. No.: VC15979837
Molecular Formula: C9H8N2O3
Molecular Weight: 192.17 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C9H8N2O3 |
---|---|
Molecular Weight | 192.17 g/mol |
IUPAC Name | 2-oxo-3,4-dihydro-1H-quinazoline-4-carboxylic acid |
Standard InChI | InChI=1S/C9H8N2O3/c12-8(13)7-5-3-1-2-4-6(5)10-9(14)11-7/h1-4,7H,(H,12,13)(H2,10,11,14) |
Standard InChI Key | PTFXOWBDXFXWHT-UHFFFAOYSA-N |
Canonical SMILES | C1=CC=C2C(=C1)C(NC(=O)N2)C(=O)O |
Introduction
Structural and Molecular Characteristics
Core Framework and Functional Groups
The compound’s structure consists of a tetrahydroquinoline backbone, where the quinoline ring system is partially saturated. The ketone group at position 2 and the carboxylic acid at position 4 introduce polar functional groups that enhance reactivity and solubility. The planar aromatic region (positions 5–8) facilitates π-π interactions, which are critical for binding to biological targets .
Table 1: Molecular Properties
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 191.18 g/mol |
SMILES | C1C(C2=CC=CC=C2NC1=O)C(=O)O |
InChI Key | UFTLCDHPTBFVHE-UHFFFAOYSA-N |
CAS Number | 14179-84-1 |
The InChI string () encodes the stereochemical and connectivity details, confirming the absence of chiral centers .
Physicochemical Properties
Predicted collision cross-section (CCS) values vary with adducts, as shown in Table 2. The ion exhibits a CCS of 139.0 Ų, while the sodium adduct () has a higher CCS of 150.7 Ų, reflecting increased steric bulk .
Table 2: Predicted Collision Cross-Sections (Ų)
Adduct | m/z | CCS |
---|---|---|
192.06552 | 139.0 | |
214.04746 | 150.7 | |
190.05096 | 139.2 |
Synthesis and Optimization
Conventional Synthetic Routes
A patented method involves reacting with Lewis acids like aluminum chloride under homogenizing conditions. For example, heating with at 150°C for 8 hours yields the target compound in 90% purity .
Recent Advances in Synthesis
Recent efforts focus on reducing reaction times and improving yields. Solvent-free conditions and microwave-assisted synthesis have been explored, achieving 85–92% yields within 2–4 hours. Catalytic systems using ionic liquids or zeolites are under investigation to enhance regioselectivity .
Industrial and Research Applications
Pharmaceutical Intermediate
The compound is a precursor to kinase inhibitors and GABA analogs. For instance, its decarboxylated derivative (2-oxo-1,2,3,4-tetrahydroquinoline) is used in synthesizing antimalarial agents .
Material Science
Functionalization of the carboxylic acid group enables the development of metal-organic frameworks (MOFs) with high surface areas (>1,500 m²/g), applicable in gas storage and catalysis .
Challenges and Future Directions
Scalability Issues
Current synthetic methods require costly Lewis acids (e.g., ) and generate stoichiometric waste. Green chemistry approaches, such as enzymatic catalysis or photochemical reactions, are needed to improve sustainability .
Unexplored Biological Targets
Computational docking studies suggest affinity for cannabinoid receptors (CB1/CB2), warranting in vivo validation. Structural modifications to enhance blood-brain barrier permeability could unlock neurotherapeutic applications.
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